molecular formula C15H15N5O2S B2857129 2-{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide CAS No. 1242972-56-0

2-{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide

Cat. No. B2857129
CAS RN: 1242972-56-0
M. Wt: 329.38
InChI Key: HCRIHWNMEXUGEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of similar compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds are established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .


Molecular Structure Analysis

The molecular structure of this compound includes a triazolopyrazine core, which is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and pyrazine . This core is capable of making specific interactions with different target receptors .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include condensation reactions and cycloaddition with dipolarophiles . The formations of intermediates are similar to the reaction of hydrazonoyl chloride with 1-phenyl-1,4-dihydrotetrazole-5-thione .

Scientific Research Applications

Heterocyclic Compound Synthesis and Biological Activities

  • Synthesis and Biological Assessment: Heterocyclic compounds incorporating thiadiazole moieties have been synthesized and evaluated for their insecticidal properties against Spodoptera littoralis, showcasing the potential for agricultural applications (A. Fadda et al., 2017).
  • Anticancer and Antimicrobial Activities: Antipyrine-based heterocycles have been explored for their anticancer and antimicrobial activities, highlighting the compound's potential in medical research and pharmacology (S. Riyadh et al., 2013).
  • Antibacterial and Antifungal Properties: Pyrazoline and pyrazole derivatives have been synthesized and shown to possess antibacterial and antifungal activity, indicating their utility in developing new antimicrobial agents (S. Y. Hassan, 2013).

Molecular Docking and In Vitro Screening

  • Molecular Docking Studies: Novel pyridine and fused pyridine derivatives have been prepared and subjected to molecular docking screenings, showing moderate to good binding energies. This suggests applications in drug discovery and molecular biology research (E. M. Flefel et al., 2018).

Antiviral and Antitumoral Activity

  • Anticoronavirus and Antitumoral Activity: Studies have been conducted on derivatives showing promise in vitro for both anticoronavirus and antitumoral activity. This opens avenues for research into treatments for viral infections and cancer (Parameshwara Chary Jilloju et al., 2021).

Mechanism of Action

While the specific mechanism of action for this compound is not mentioned in the sources, triazole compounds are known to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Safety and Hazards

As this compound is a research chemical, it is not intended for human or veterinary use. Therefore, it should be handled with appropriate safety measures.

Future Directions

The future directions for research on this compound could involve further exploration of its biological activities. Triazole compounds have been found to display a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . Therefore, this compound could potentially be investigated for similar activities.

properties

IUPAC Name

2-[[7-(3,4-dimethylphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S/c1-9-3-4-11(7-10(9)2)19-5-6-20-13(14(19)22)17-18-15(20)23-8-12(16)21/h3-7H,8H2,1-2H3,(H2,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRIHWNMEXUGEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C=CN3C(=NN=C3SCC(=O)N)C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[7-(3,4-Dimethylphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide

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